molecular formula C11H13N B2499138 1-Phenylpent-4-yn-1-amine CAS No. 1344306-25-7

1-Phenylpent-4-yn-1-amine

Cat. No.: B2499138
CAS No.: 1344306-25-7
M. Wt: 159.232
InChI Key: IOQFVCAXMPFUAV-UHFFFAOYSA-N
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Description

1-Phenylpent-4-yn-1-amine is an organic compound with the molecular formula C11H13N It is characterized by the presence of a phenyl group attached to a pentynyl chain, which terminates in an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpent-4-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of ethyl 3-oxo-3-phenylpropanoate with propargyl bromide, followed by the reduction of the resulting 1-phenylpent-4-yn-1-one using sodium borohydride . This method provides a straightforward route to the desired amine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpent-4-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The triple bond in the pentynyl chain can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alkanes, alkenes.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

1-Phenylpent-4-yn-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Phenylpent-4-yn-1-amine exerts its effects is primarily through its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. The triple bond in the pentynyl chain can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

  • 1-Phenylpent-4-en-1-yne
  • 4-Pentyn-1-amine
  • 1-Phenyl-1-propyne

Comparison: 1-Phenylpent-4-yn-1-amine is unique due to the presence of both a phenyl group and an amine group attached to a pentynyl chain. This combination of functional groups provides a versatile platform for chemical modifications and interactions. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

1-phenylpent-4-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11H,3,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQFVCAXMPFUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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